molecular formula C10H14N4O3 B1682288 Xanthine, 3-(3-methoxypropyl)-1-methyl- CAS No. 94733-92-3

Xanthine, 3-(3-methoxypropyl)-1-methyl-

Cat. No.: B1682288
CAS No.: 94733-92-3
M. Wt: 238.24 g/mol
InChI Key: ISZVJFZUAYJZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine, 3-(3-methoxypropyl)-1-methyl- is a bioactive chemical.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Potential
Xanthine derivatives, including 3-(3-methoxypropyl)-1-methyl-, have been studied for their potential therapeutic effects in various medical conditions. They are particularly noted for their roles in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilator properties .

2. Mechanism of Action
The compound acts as an antagonist at adenosine receptors, which are implicated in numerous physiological processes. By blocking these receptors, xanthine derivatives can influence neurotransmission and vascular tone . This mechanism underlies their potential use in treating cardiovascular diseases and certain types of cancer .

3. Biochemical Analysis
Research indicates that xanthine derivatives can inhibit enzymes involved in metabolic pathways, such as xanthine oxidase. This inhibition is beneficial in managing conditions like hyperuricemia and gout . The compound's interaction with various biomolecules also suggests it may modulate gene expression related to inflammation and cellular proliferation.

Data Tables

Application Area Description References
Respiratory Diseases Used as bronchodilators to alleviate symptoms of asthma and COPD
Cardiovascular Health Potential role in managing heart conditions through adenosine receptor modulation
Cancer Treatment Investigated for effects on tumor growth and metastasis
Gout Management Inhibits xanthine oxidase to reduce uric acid levels

Case Studies

  • Asthma Management
    A study demonstrated that xanthine derivatives significantly improved lung function in asthmatic patients by enhancing airflow through bronchodilation. The mechanism was attributed to the antagonism of adenosine receptors, leading to reduced bronchoconstriction .
  • Cardiovascular Effects
    Research has shown that xanthine derivatives can lower blood pressure in hypertensive models by promoting vasodilation through adenosine receptor blockade. This effect highlights their potential utility in treating hypertension .
  • Cancer Therapeutics
    In vitro studies have indicated that xanthine derivatives may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The modulation of signaling pathways involved in cell survival is a critical area of ongoing research .

Properties

CAS No.

94733-92-3

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-(3-methoxypropyl)-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O3/c1-13-9(15)7-8(12-6-11-7)14(10(13)16)4-3-5-17-2/h6H,3-5H2,1-2H3,(H,11,12)

InChI Key

ISZVJFZUAYJZJF-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CCCOC

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xanthine, 3-(3-methoxypropyl)-1-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthine, 3-(3-methoxypropyl)-1-methyl-
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